molecular formula C6H12ClN3 B2822245 1-Propyl-1H-imidazol-4-amine hydrochloride CAS No. 2225137-27-7

1-Propyl-1H-imidazol-4-amine hydrochloride

Cat. No. B2822245
CAS RN: 2225137-27-7
M. Wt: 161.63
InChI Key: DKRKRGWBZGUUEA-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazol-4-amine is a chemical compound with the CAS Number: 1353854-03-1 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-imidazol-4-amine .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-imidazol-4-amine is represented by the InChI code: 1S/C6H11N3/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 . This indicates that the compound contains 6 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

1-Propyl-1H-imidazol-4-amine is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 125.17 .

Scientific Research Applications

CO2 Capture and Sequestration

1-Propyl-1H-imidazol-4-amine hydrochloride derivatives have shown potential in CO2 capture. A study described the synthesis of a task-specific ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its ability to reversibly sequester CO2 as a carbamate salt. This ionic liquid, nonvolatile and water-independent, compares favorably to commercial amine sequestering agents in efficiency for CO2 capture, highlighting its potential for environmental applications (Bates et al., 2002).

Synthesis of Enantiopure Imidazolines

Research has explored novel methods for preparing enantiopure imidazolines using derivatives of 1-Propyl-1H-imidazol-4-amine. One approach converts enantiopure β-amino alcohols into N-hydroxyethylamides, which are further processed to yield N-chloroethylimidoyl chlorides. These intermediates, when treated with amines, produce N-chloroethylamidines, subsequently converted into imidazolines. This efficient and modular method allows for the synthesis of a variety of enantiopure imidazolines from readily available amino alcohols (Boland et al., 2002).

Diazotransfer Reagent Development

Imidazole derivatives, such as imidazole-1-sulfonyl azide hydrochloride, have been developed as diazotransfer reagents. This reagent is comparable to triflyl azide in diazo donation for converting primary amines into azides and activated methylene substrates into diazo compounds. Its advantages include large-scale one-pot synthesis from inexpensive materials, shelf stability, and crystalline form, enhancing its utility in synthetic chemistry (Goddard-Borger & Stick, 2007).

Safety And Hazards

1-Propyl-1H-imidazol-4-amine may form combustible dust concentrations in air . It is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is recommended to wash with soap and water . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

1-propylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-3-9-4-6(7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKRGWBZGUUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazol-4-amine hydrochloride

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